[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-Diacetyloxy-15-[(2R,3S)-3-benzamido-2-[tert-butyl(dimethyl)silyl]oxy-3-phenylpropanoyl]oxy-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-9-triethylsilyloxy-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate
[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-Diacetyloxy-15-[(2R,3S)-3-benzamido-2-[tert-butyl(dimethyl)silyl]oxy-3-phenylpropanoyl]oxy-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-9-triethylsilyloxy-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate
Brand Name:
Vulcanchem
CAS No.:
156413-61-5
VCID:
VC21152321
InChI:
InChI=1S/C59H79NO14Si2/c1-15-76(16-2,17-3)73-43-33-44-58(35-68-44,72-38(6)62)49-51(71-53(65)41-31-25-20-26-32-41)59(67)34-42(36(4)45(56(59,10)11)47(69-37(5)61)50(63)57(43,49)12)70-54(66)48(74-75(13,14)55(7,8)9)46(39-27-21-18-22-28-39)60-52(64)40-29-23-19-24-30-40/h18-32,42-44,46-49,51,67H,15-17,33-35H2,1-14H3,(H,60,64)/t42-,43-,44+,46-,47+,48+,49-,51-,57+,58-,59+/m0/s1
SMILES:
CC[Si](CC)(CC)OC1CC2C(CO2)(C3C1(C(=O)C(C4=C(C(CC(C3OC(=O)C5=CC=CC=C5)(C4(C)C)O)OC(=O)C(C(C6=CC=CC=C6)NC(=O)C7=CC=CC=C7)O[Si](C)(C)C(C)(C)C)C)OC(=O)C)C)OC(=O)C
Molecular Formula:
C59H79NO14Si2
Molecular Weight:
1082.4 g/mol
[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-Diacetyloxy-15-[(2R,3S)-3-benzamido-2-[tert-butyl(dimethyl)silyl]oxy-3-phenylpropanoyl]oxy-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-9-triethylsilyloxy-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate
CAS No.: 156413-61-5
Cat. No.: VC21152321
Molecular Formula: C59H79NO14Si2
Molecular Weight: 1082.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 156413-61-5 |
|---|---|
| Molecular Formula | C59H79NO14Si2 |
| Molecular Weight | 1082.4 g/mol |
| IUPAC Name | [(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-15-[(2R,3S)-3-benzamido-2-[tert-butyl(dimethyl)silyl]oxy-3-phenylpropanoyl]oxy-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-9-triethylsilyloxy-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate |
| Standard InChI | InChI=1S/C59H79NO14Si2/c1-15-76(16-2,17-3)73-43-33-44-58(35-68-44,72-38(6)62)49-51(71-53(65)41-31-25-20-26-32-41)59(67)34-42(36(4)45(56(59,10)11)47(69-37(5)61)50(63)57(43,49)12)70-54(66)48(74-75(13,14)55(7,8)9)46(39-27-21-18-22-28-39)60-52(64)40-29-23-19-24-30-40/h18-32,42-44,46-49,51,67H,15-17,33-35H2,1-14H3,(H,60,64)/t42-,43-,44+,46-,47+,48+,49-,51-,57+,58-,59+/m0/s1 |
| Standard InChI Key | VEWXDDANFBFDEA-UNUZBYAMSA-N |
| Isomeric SMILES | CC[Si](CC)(CC)O[C@H]1C[C@@H]2[C@@](CO2)([C@@H]3[C@@]1(C(=O)[C@@H](C4=C([C@H](C[C@@]([C@H]3OC(=O)C5=CC=CC=C5)(C4(C)C)O)OC(=O)[C@@H]([C@H](C6=CC=CC=C6)NC(=O)C7=CC=CC=C7)O[Si](C)(C)C(C)(C)C)C)OC(=O)C)C)OC(=O)C |
| SMILES | CC[Si](CC)(CC)OC1CC2C(CO2)(C3C1(C(=O)C(C4=C(C(CC(C3OC(=O)C5=CC=CC=C5)(C4(C)C)O)OC(=O)C(C(C6=CC=CC=C6)NC(=O)C7=CC=CC=C7)O[Si](C)(C)C(C)(C)C)C)OC(=O)C)C)OC(=O)C |
| Canonical SMILES | CC[Si](CC)(CC)OC1CC2C(CO2)(C3C1(C(=O)C(C4=C(C(CC(C3OC(=O)C5=CC=CC=C5)(C4(C)C)O)OC(=O)C(C(C6=CC=CC=C6)NC(=O)C7=CC=CC=C7)O[Si](C)(C)C(C)(C)C)C)OC(=O)C)C)OC(=O)C |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator